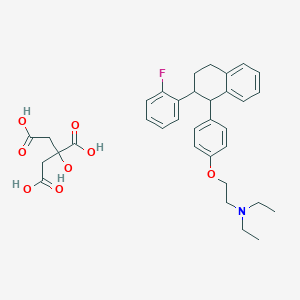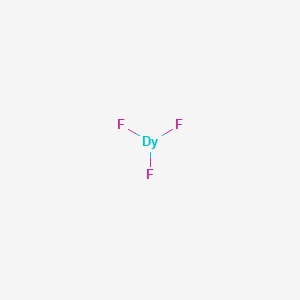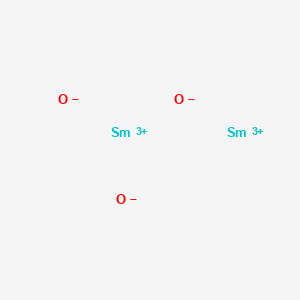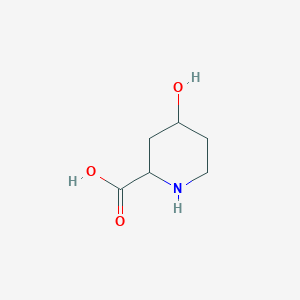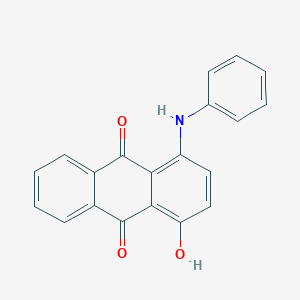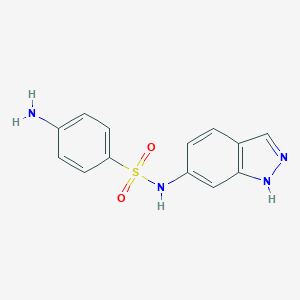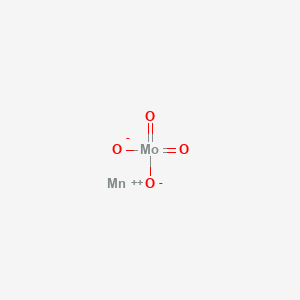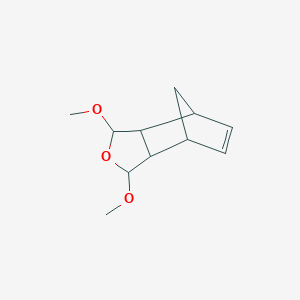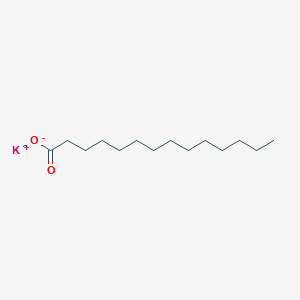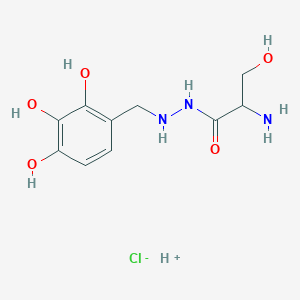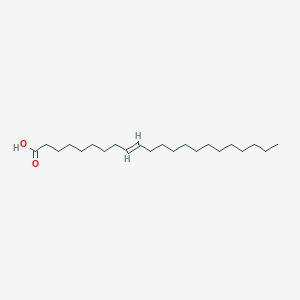
(E)-Docos-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Docos-9-enoic acid, also known as D9E or cervonic acid, is a long-chain unsaturated fatty acid that is naturally found in the brain and nervous system. It is a member of the omega-9 family of fatty acids and has been shown to have numerous biochemical and physiological effects on the body. In recent years, there has been increasing interest in the potential therapeutic applications of D9E, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression.
Mecanismo De Acción
The exact mechanism of action of (E)-Docos-9-enoic acid is not fully understood, but it is believed to act through a variety of pathways in the body. One key pathway is through its effects on the endocannabinoid system, which plays a critical role in regulating mood, appetite, and pain sensation. (E)-Docos-9-enoic acid has been shown to activate the CB1 receptor in the brain, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(E)-Docos-9-enoic acid has been shown to have numerous biochemical and physiological effects on the body. It is a key component of brain and nervous system tissue, and has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It may also have potential as a treatment for depression and anxiety, as it has been shown to have mood-stabilizing effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-Docos-9-enoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of producing pure (E)-Docos-9-enoic acid, which may limit its use in large-scale experiments.
Direcciones Futuras
There are numerous potential future directions for research on (E)-Docos-9-enoic acid. One area of particular interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Future studies may also investigate its effects on other physiological systems in the body, such as the immune system and cardiovascular system. Additionally, researchers may explore novel methods for synthesizing (E)-Docos-9-enoic acid, which could make it more accessible for use in large-scale experiments.
Métodos De Síntesis
(E)-Docos-9-enoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of oleic acid, a common dietary fatty acid, to (E)-Docos-9-enoic acid using a specialized enzyme called Elovl2. This method has been shown to be highly efficient and can produce large quantities of pure (E)-Docos-9-enoic acid.
Aplicaciones Científicas De Investigación
(E)-Docos-9-enoic acid has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications in a variety of areas. One area of particular interest is its role in the prevention and treatment of neurological disorders. Studies have shown that (E)-Docos-9-enoic acid can improve cognitive function and memory in animal models of Alzheimer's disease, and may have potential as a treatment for depression and anxiety.
Propiedades
Número CAS |
14134-53-3 |
|---|---|
Nombre del producto |
(E)-Docos-9-enoic acid |
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
(E)-docos-9-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14H,2-12,15-21H2,1H3,(H,23,24)/b14-13+ |
Clave InChI |
IABRXGNOPGPXAW-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Sinónimos |
9-Docosenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





